

# "Methyl 4-pentenoate" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: **Methyl 4-pentenoate**

Cat. No.: **B153847**

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## An In-depth Technical Guide to Methyl 4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 4-pentenoate**, also known by its IUPAC name methyl pent-4-enoate, is an organic compound with the chemical formula  $C_6H_{10}O_2$ . It is the methyl ester of 4-pentenoic acid. This unsaturated ester is a valuable building block in organic synthesis, finding applications in the production of polymers, agrochemicals, and pharmaceuticals. Its terminal double bond and ester functionality allow for a variety of chemical transformations, making it a versatile synthon for the introduction of five-carbon fragments. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic data.

### Chemical Structure and IUPAC Name

The IUPAC name for this compound is methyl pent-4-enoate. The structure consists of a five-carbon chain with a double bond between the fourth and fifth carbon atoms (a terminal alkene). A methyl ester group is attached to the first carbon atom.

Chemical Structure:

## Physicochemical Properties

A summary of the key physicochemical properties of **methyl 4-pentenoate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	114.14 g/mol	<a href="#">[1]</a>
CAS Number	818-57-5	<a href="#">[1]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Odor	Fruity, green	<a href="#">[1]</a>
Boiling Point	125-127 °C at 760 mmHg	<a href="#">[1]</a>
Density	0.921 - 0.923 g/cm <sup>3</sup> at 25 °C	<a href="#">[2]</a>
Refractive Index	1.410 - 1.420 at 20 °C	<a href="#">[2]</a>
Flash Point	29 °C (84.2 °F) - closed cup	
Solubility	Insoluble in water; soluble in ethanol and propylene glycol. <a href="#">[1]</a>	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl 4-pentenoate**. The following tables summarize the key spectroscopic data.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3080	=C-H stretch (alkene)	[3]
2950-2850	C-H stretch (alkane)	[3]
1745	C=O stretch (ester)	[3]
1640	C=C stretch (alkene)	[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH <sub>2</sub>
~5.0	m	2H	-CH=CH <sub>2</sub>
3.67	s	3H	-OCH <sub>3</sub>
~2.4	t	2H	-CH <sub>2</sub> -C=O
~2.3	q	2H	=CH-CH <sub>2</sub> -

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~173	C=O (ester)
~137	-CH=CH <sub>2</sub>
~115	-CH=CH <sub>2</sub>
~51	-OCH <sub>3</sub>
~33	-CH <sub>2</sub> -C=O
~29	=CH-CH <sub>2</sub> -

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

## Mass Spectrometry (MS)

m/z	Interpretation
114	Molecular ion [M] <sup>+</sup>
83	[M - OCH <sub>3</sub> ] <sup>+</sup>
74	McLafferty rearrangement product
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

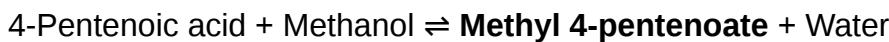
## Experimental Protocols

The synthesis of **methyl 4-pentenoate** can be achieved through several routes. Two common methods are detailed below.

### Method 1: Fischer Esterification of 4-Pentenoic Acid

This is a classical and straightforward method for the synthesis of **methyl 4-pentenoate**.

Reaction:



Materials:

- 4-Pentenoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated, catalytic amount)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Distillation apparatus
- Separatory funnel
- Standard laboratory glassware

**Procedure:**

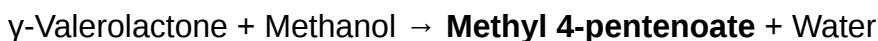
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentenoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude **methyl 4-pentenoate** by fractional distillation under reduced pressure to yield the pure product.

## Method 2: Synthesis from $\gamma$ -Valerolactone (GVL)

A more modern and sustainable approach involves the ring-opening and dehydration of  $\gamma$ -valerolactone, a bio-based platform chemical.

Reaction:



Materials:

- $\gamma$ -Valerolactone (GVL)
- Methanol
- Solid acid catalyst (e.g., Amberlyst-15, zeolites)
- Fixed-bed reactor or batch reactor
- Condenser
- Collection flask

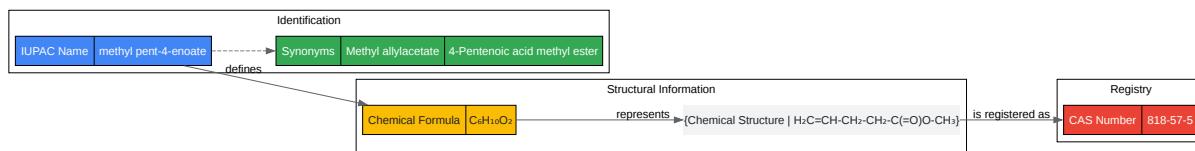
Procedure (Illustrative for a batch process):

- Charge a batch reactor with  $\gamma$ -valerolactone, methanol, and the solid acid catalyst.
- Seal the reactor and heat to the desired reaction temperature (typically 150-250 °C) under stirring.
- The reaction is typically carried out under pressure to keep the reactants in the liquid phase.
- Maintain the reaction for a specified time, during which the ring-opening of GVL and subsequent dehydration to methyl pentenoate isomers occur. Selectivity towards the 4-isomer can be influenced by the catalyst and reaction conditions.

- After the reaction, cool the reactor and recover the liquid product mixture by filtration to remove the solid catalyst.
- The product mixture, which may contain unreacted GVL, methanol, and other pentenoate isomers, is then purified by distillation to isolate **methyl 4-pentenoate**.

## Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its structural representation and key identifiers.



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Caption: Logical flow from IUPAC name to structure and identifiers.

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## References

- 1. Methyl 4-pentenoate | C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-pentenoate, 818-57-5 [thegoodsentscompany.com]

- 3. researchgate.net [researchgate.net]
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